6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione

Acetylcholinesterase inhibition Neurodegenerative disease Isatin SAR

6-Bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS 1094336-64-7) is a synthetic, dual-functionalized isatin (1H-indole-2,3-dione) derivative characterized by a C6-bromo substituent and an N1-(2-chloroethyl) alkyl chain. It is supplied as a heterocyclic building block with a typical purity of 95% and a molecular weight of 288.53 g/mol.

Molecular Formula C10H7BrClNO2
Molecular Weight 288.52 g/mol
CAS No. 1094336-64-7
Cat. No. B3390592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione
CAS1094336-64-7
Molecular FormulaC10H7BrClNO2
Molecular Weight288.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N(C(=O)C2=O)CCCl
InChIInChI=1S/C10H7BrClNO2/c11-6-1-2-7-8(5-6)13(4-3-12)10(15)9(7)14/h1-2,5H,3-4H2
InChIKeyDOODITLQMSRDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS 1094336-64-7): Procurement-Relevant Chemical Profile


6-Bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS 1094336-64-7) is a synthetic, dual-functionalized isatin (1H-indole-2,3-dione) derivative characterized by a C6-bromo substituent and an N1-(2-chloroethyl) alkyl chain. It is supplied as a heterocyclic building block with a typical purity of 95% and a molecular weight of 288.53 g/mol . The compound belongs to the N-alkyl isatin class, which has been broadly investigated for anticancer and antiviral properties [1], and its N-(2-chloroethyl) group specifically enables further derivatization through nucleophilic substitution at the terminal chlorine [2].

Why 6-Bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione Cannot Be Replaced by Generic Isatin Analogs


Substitution of 6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione with simpler isatin analogs is not scientifically justifiable due to the strong, position-dependent influence of substituents on both biological activity and synthetic utility. Structure-activity relationship (SAR) studies on isatin derivatives demonstrate that the position of halogen substitution dramatically shifts target selectivity: C6-bromo substitution is associated with anticancer activity and acetylcholinesterase (AChE) inhibition, whereas C5-bromo substitution confers potent monoamine oxidase (MAO) inhibition [1]. Furthermore, N-alkylation has been shown to enhance cytotoxic potency by up to 22-fold compared to non-alkylated parent compounds [2]. The specific combination of C6-bromo and N-(2-chloroethyl) groups in this compound creates a unique reactivity profile where the terminal chlorine serves as a handle for further functionalization—a feature absent in non-alkylated or differently substituted isatins [3].

Quantitative Differentiation Evidence for 6-Bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione Versus Closest Analogs


Acetylcholinesterase (AChE) Inhibition: C6-Bromo vs. C5-Bromo Positional Selectivity

Halogen substitution position on the isatin scaffold critically determines AChE inhibitory activity. In a comparative study of isatin-derived morpholine and piperazine derivatives, C5-chloro substitution on the isatin ring yielded an IC50 of 1.60 ± 0.51 μM against human AChE (hAChE), establishing that C5-substitution is beneficial for AChE inhibition [1]. The target compound, bearing a C6-bromo substituent, is predicted by SAR to exhibit a distinct AChE inhibition profile compared to C5-substituted analogs. While direct IC50 data for the target compound against AChE are not available in peer-reviewed literature, class-level SAR indicates that C6-substituted isatins interact differently with the AChE active site than C5-substituted congeners [1].

Acetylcholinesterase inhibition Neurodegenerative disease Isatin SAR

Anticancer Activity: 6-Bromoisatin Scaffold vs. Unsubstituted Isatin in Colon Cancer Models

The 6-bromoisatin core structure, which is the non-alkylated scaffold of the target compound, demonstrates quantifiable anticancer activity superior to unsubstituted isatin. In HT29 colon cancer cells, 6-bromoisatin inhibited proliferation with an IC50 of 223 μM and induced 77.6% apoptosis with 25.7% G2/M cell cycle arrest [1]. Semi-purified 6-bromoisatin from marine sources exhibited even greater potency, with an IC50 of ~100 μM against both HT29 and Caco-2 colon cancer cells [2]. In vivo, 6-bromoisatin (0.05 mg/g) significantly enhanced the apoptotic index (p ≤ 0.001) and reduced cell proliferation (p ≤ 0.01) in the distal colon of a colorectal cancer rodent model [1]. Unsubstituted isatin shows markedly weaker activity in comparable colon cancer models, consistent with the broader SAR finding that bromination enhances cytotoxicity [3].

Colorectal cancer Apoptosis induction 6-Bromoisatin

SARS-CoV-2 3CL Protease Inhibition: N-Substituted Isatin Class Potency vs. Non-Alkylated Isatins

N-Substituted isatin compounds, the class to which the target compound belongs, have been identified as some of the most potent SARS-CoV-2 3C-like protease (3CLpro) inhibitors reported. In a 2020 study, several N-substituted isatin compounds inhibited SARS-CoV-2 3CLpro with IC50 values of 45 nM, 47 nM, and 53 nM [1]. An earlier study on SARS-CoV 3CLpro reported a broader range of IC50 values from 0.95 to 17.50 μM for N-substituted isatin derivatives, with compound 4o identified as one of the most potent and selective inhibitors [2]. SAR analysis indicated that small substituents like 6-bromo are tolerated in the enzyme active site with similar inhibition activity to the parent compound (IC50 of 47 nM) [1]. Non-alkylated isatins generally show dramatically weaker 3CLpro inhibition, underscoring the critical importance of N-substitution for antiviral activity.

SARS-CoV-2 3CL protease Antiviral N-alkyl isatin

Synthetic Accessibility Advantage: N-(2-Chloroethyl) Handle for Downstream Derivatization

The N-(2-chloroethyl) group in the target compound provides a reactive handle for further derivatization that is absent in non-alkylated or differently N-substituted isatins. The synthetic methodology for preparing N-(2-chloroethyl)isatins was established using K₂CO₃ in DMF with 1,2-dichloroethane, enabling access to previously inaccessible N-(2-chloroethyl)-isatins [1]. This method was successfully applied to both isatin and 5-bromoisatin substrates, confirming generalizability to brominated isatin scaffolds [2]. The terminal chlorine atom can undergo nucleophilic substitution with amines, thiols, or azides, enabling diversification into morpholine, piperazine, triazole, and other pharmacologically relevant conjugates. This reactivity is analogous to the use of N-(2-chloroethyl) groups in DNA-alkylating antitumor agents, though direct evidence for DNA crosslinking by this specific compound has not been reported [3].

Click chemistry Bioconjugation N-alkylation Building block

MAO-B Selectivity Divergence: C5-Bromo vs. C6-Bromo Positional Isomers

The position of bromine substitution on the isatin ring dramatically alters monoamine oxidase (MAO) isoform selectivity. 5-Bromoisatin is a potent and selective MAO-B inhibitor with an IC50 of 0.125 μM and a Ki of 0.033 μM, whereas unsubstituted isatin is a weaker, non-selective MAO inhibitor with IC50 values of 12.3 μM (MAO-A) and 4.86 μM (MAO-B) [1]. C5-substitution was specifically identified as beneficial for MAO-B inhibition in SAR studies [1]. The target compound, bearing a C6-bromo substituent, is expected to exhibit a markedly different MAO inhibition profile. This positional selectivity has direct procurement implications: the C5-bromo isomer (5-bromoisatin, CAS 87-48-1) is preferred for MAO-B programs, whereas the C6-bromo target compound may avoid off-target MAO effects—a potential advantage in programs where MAO inhibition is undesirable [1].

Monoamine oxidase Neurodegeneration Positional isomerism Isatin SAR

Cytotoxic Potency Enhancement by N-Alkylation: 22-Fold Improvement Over Non-Alkylated Scaffolds

N-Alkylation of the isatin scaffold produces a quantifiable and substantial increase in cytotoxic potency. In a systematic study of 51 isatin-based analogs, N-alkyl and N-arylalkylation enhanced compound activity by up to a factor of 22 compared to non-alkylated parent compounds [1]. The most active compound in the series, 5,7-dibromo-N-(p-methylbenzyl)isatin, exhibited an IC50 of 490 nM against U937 and Jurkat leukemic cell lines [1]. This class-level SAR establishes that N-substitution is a critical driver of cytotoxic potency. The target compound, 6-bromo-1-(2-chloroethyl)isatin, combines N-alkylation with C6-bromo substitution and is therefore expected to show potency intermediate between non-alkylated 6-bromoisatin (IC50 ~100–223 μM in colon cancer) and the optimal N-arylalkyl analogs, with the added advantage of the chloroethyl handle for further optimization [2].

Cytotoxicity N-alkyl isatin Structure-activity relationship Cancer

Optimal Application Scenarios for 6-Bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione Based on Quantitative Evidence


Medicinal Chemistry: Anticancer Lead Optimization Leveraging Dual C6-Bromo and N-(2-Chloroethyl) Functionality

This compound is optimally deployed as a starting scaffold for anticancer lead optimization programs targeting colon cancer and hematological malignancies. The 6-bromoisatin core provides baseline antiproliferative activity (IC50 100–223 μM in HT29 colon cancer cells), while the N-(2-chloroethyl) group is expected to enhance potency by up to 22-fold based on established N-alkylation SAR [1]. The terminal chlorine enables late-stage diversification via nucleophilic substitution to generate focused libraries for SAR exploration, making this compound a strategically superior choice compared to non-alkylated 6-bromoisatin (CAS 6326-79-0) or 5-bromoisatin (CAS 87-48-1), which lack the conjugation handle and may show off-target MAO inhibition [2].

Antiviral Drug Discovery: SARS-CoV-2 3CL Protease Inhibitor Development

N-Substituted isatin compounds, including those with 6-bromo substitution, have demonstrated nanomolar inhibitory activity against SARS-CoV-2 3CLpro (IC50 = 45–53 nM for the most potent analogs) [1]. The target compound's N-(2-chloroethyl) group satisfies the critical N-substitution requirement for 3CLpro inhibition, while the C6-bromo substituent is tolerated within the enzyme active site [1]. For antiviral screening programs, this compound is preferable to unsubstituted isatin (inactive against 3CLpro) and to 5-bromoisatin derivatives, which may exhibit confounding MAO-B activity (IC50 = 0.125 μM) that complicates selectivity profiling [2].

Chemical Biology: Bifunctional Probe Synthesis via Chloroethyl Handle Conjugation

The N-(2-chloroethyl) group provides a unique reactive handle for conjugation to fluorophores, biotin, or solid supports, enabling the synthesis of chemical biology probes. The established synthetic methodology using K₂CO₃/DMF at 70–80 °C ensures reliable access to this compound [1]. The C6-bromo substituent simultaneously serves as a heavy atom for X-ray crystallography phasing or as a spectroscopic probe. This dual functionality—bromine for structural biology and chloroethyl for conjugation—is not available in simpler isatin derivatives such as 6-bromoisatin (no conjugation handle) or N-methylisatin (no heavy atom), making this compound a uniquely capable tool for target identification and mechanism-of-action studies [2].

Neuroscience: AChE Inhibitor Screening with Reduced MAO Interference Risk

The C6-bromo substitution pattern is predicted to confer AChE inhibitory activity while minimizing MAO-B inhibition—a common off-target liability of isatin derivatives. By contrast, 5-bromoisatin is a potent MAO-B inhibitor (IC50 = 0.125 μM, Ki = 0.033 μM) [1], which could confound neuroactivity assay interpretation. For acetylcholine esterase-targeted programs in Alzheimer's disease research, the target compound's positional isomerism provides a cleaner pharmacological profile, reducing the risk of polypharmacology artifacts in screening cascades [1]. The N-(2-chloroethyl) group further allows attachment of brain-penetrant moieties for CNS drug discovery applications [2].

Quote Request

Request a Quote for 6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.